methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate
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Overview
Description
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is a complex organic compound belonging to the benzoxathiepine family This compound is characterized by its unique structure, which includes a benzoxathiepine ring system with chlorine and fluorine substituents, as well as a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxathiepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxathiepine ring. This can be achieved through a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with a thiol or thioether under basic conditions.
Introduction of Chlorine and Fluorine Substituents: The chlorination and fluorination of the benzoxathiepine ring can be carried out using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents. These reactions are typically conducted under controlled temperature and pressure conditions to ensure selective substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester.
Industrial Production Methods
Industrial production of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzoxathiepine derivatives
Substitution: Amino or thio-substituted benzoxathiepine derivatives
Scientific Research Applications
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine substituents can enhance its binding affinity and selectivity towards these targets. Additionally, the carboxylate ester group can facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate can be compared with other benzoxathiepine derivatives, such as:
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-7-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-9-carboxylate: Another positional isomer with distinct chemical properties.
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-10-carboxylate: Yet another isomer with potential differences in reactivity and biological activity.
The uniqueness of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C11H10ClFO5S |
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Molecular Weight |
308.71 g/mol |
IUPAC Name |
methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylate |
InChI |
InChI=1S/C11H10ClFO5S/c1-17-11(14)6-2-8(12)7-4-18-5-10(13)19(15,16)9(7)3-6/h2-3,10H,4-5H2,1H3 |
InChI Key |
FAYYGKHPTSRWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(COCC(S2(=O)=O)F)C(=C1)Cl |
Origin of Product |
United States |
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